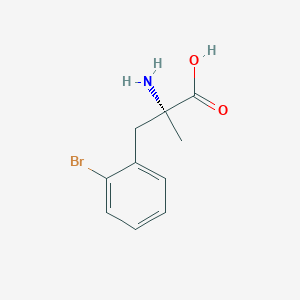

(R)-alpha-Methyl-2-bromophenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

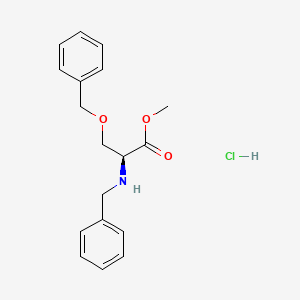

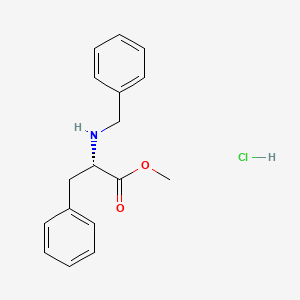

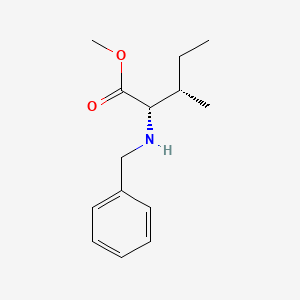

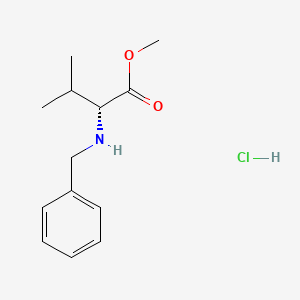

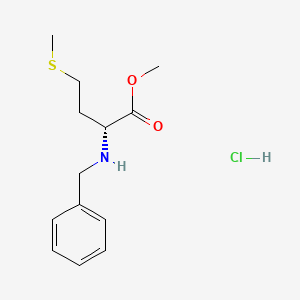

(R)-alpha-Methyl-2-bromophenylalanine, also known as (R)-α-methyl-2-bromophenylalanine or (R)-α-methyl-2-bromo-L-phenylalanine, is an amino acid analog that has been studied extensively in the scientific research community due to its unique structure and properties. It is a chiral molecule, meaning it has two enantiomers, or mirror images, that are not superimposable. This molecule has been used in research in the fields of biochemistry, pharmacology, and neuroscience, as well as in the development of drugs and other pharmaceutical products.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amino Acids

- Application : A study demonstrated the asymmetric synthesis of amino acids, including non-proteinogenic amino acids such as 4-bromophenylalanine and alpha-methylvaline, utilizing organolithium carboxyl synthons. This method can be applied for synthesizing derivatives of (R)-alpha-Methyl-2-bromophenylalanine (Cooper et al., 2004).

Decarboxylase Inhibition and Blood Pressure Regulation

- Application : Alpha-Methyl-3,4-dihydroxy-DL-phenylalanine, a compound related to (R)-alpha-Methyl-2-bromophenylalanine, has been found effective in inhibiting aromatic amino acid decarboxylation in humans. This inhibition is associated with blood pressure reduction in hypertensive patients (Oates et al., 1960).

Synthesis of Orthogonally Protected Amino Acids

- Application : A novel strategy for the synthesis of (R)- and (S)-alpha-methyl(alkyl)serine-containing peptides was developed, highlighting a method potentially applicable to (R)-alpha-Methyl-2-bromophenylalanine. These synthesized amino acids can be directly incorporated into peptides without further protective group manipulations (Obrecht et al., 1996).

Bromination of Phenylalanine

- Application : Research on the bromination of L-Phenylalanine, closely related to (R)-alpha-Methyl-2-bromophenylalanine, has led to the isolation of isomeric bromo-L-phenylalanines. This process can be a critical step in the synthesis of various bromophenylalanine derivatives (Faulstich et al., 1973).

Propiedades

IUPAC Name |

(2R)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQZLKYRAINNIW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-Methyl-2-bromophenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)